

## AZD1940: A Comparative Analysis of Preclinical Promise and Clinical Discontinuation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AZD1940  |           |
| Cat. No.:            | B1665937 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

**AZD1940**, a peripherally selective cannabinoid receptor agonist, emerged from preclinical studies with a promising profile for the treatment of neuropathic and inflammatory pain. However, its journey through clinical trials was halted due to a lack of efficacy and the emergence of unforeseen side effects. This guide provides an objective comparison of the preclinical and clinical outcomes of **AZD1940**, supported by experimental data, to offer valuable insights for the scientific community.

At a Glance: Preclinical Success vs. Clinical Failure



| Feature                              | Preclinical Findings                                                                                     | Clinical Findings                                                                                                                        |
|--------------------------------------|----------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------|
| Analgesic Efficacy                   | Effective: Demonstrated robust analgesia in rodent models of inflammatory and neuropathic pain.[1][2][3] | Ineffective: Failed to show significant pain relief in acute dental pain and capsaicininduced pain models in humans.[1][2][4][5]         |
| Central Nervous System (CNS) Effects | Minimal: Low brain uptake suggested a favorable safety profile with limited CNS side effects.[1][3][6]   | Present: Unexpected and dose-dependent CNS effects were observed, including dizziness, sedation, and a feeling of being "high".[1][2][4] |
| Mechanism of Action                  | Peripherally acting CB1 and CB2 receptor agonist.[3]                                                     | The peripheral mechanism was insufficient to produce analgesia in humans, and central off-target effects became apparent.                |
| Development Status                   | Promising candidate for pain treatment.                                                                  | Discontinued from further development.                                                                                                   |

### **Quantitative Data Comparison**

The following tables summarize the key quantitative data from preclinical and clinical studies of **AZD1940**.

Table 1: Preclinical Pharmacological Profile



| Parameter                             | Value        | Species           | Reference |
|---------------------------------------|--------------|-------------------|-----------|
| CB1 Receptor Binding Affinity (pKi)   | 7.93         | Human             | [3][6]    |
| CB2 Receptor Binding Affinity (pKi)   | 9.06         | Human             | [3][6]    |
| Receptor Activity                     | Full Agonist | Human, Rat, Mouse | [3]       |
| Brain-Plasma Partition<br>Coefficient | 0.04         | Rat               | [6]       |

Table 2: Clinical Trial Efficacy Data (Post-Operative Dental Pain)

| Treatment<br>Group   | N  | Pain VAS AUC<br>0-8h (Mean ±<br>SD) | p-value vs.<br>Placebo | Reference |
|----------------------|----|-------------------------------------|------------------------|-----------|
| AZD1940 (800<br>μg)  | 61 | Not Statistically<br>Significant    | > 0.05                 | [4]       |
| Placebo              | 59 | -                                   | -                      | [4]       |
| Naproxen (500<br>mg) | 31 | Statistically Significant Reduction | < 0.0001               | [4]       |

Table 3: Common Adverse Events in a Phase II Clinical Trial

| Adverse Event      | Frequency in AZD1940<br>Group | Reference |
|--------------------|-------------------------------|-----------|
| Postural Dizziness | 80%                           | [4]       |
| Nausea             | 26%                           | [4]       |
| Hypotension        | 21%                           | [4]       |
| Headache           | 13%                           | [4]       |



# Experimental Protocols Preclinical Neuropathic Pain Model (General Methodology)

Preclinical efficacy was often assessed in rodent models of neuropathic pain, such as the chronic constriction injury (CCI) or spinal nerve ligation (SNL) models.

- Induction of Neuropathy: Surgical ligation of the sciatic nerve or one of its branches was performed in anesthetized rats or mice.
- Drug Administration: AZD1940 was typically administered orally.
- Behavioral Testing: Mechanical allodynia (pain response to a non-painful stimulus) and thermal hyperalgesia (exaggerated response to heat or cold) were measured using von Frey filaments and radiant heat sources, respectively. A significant increase in the paw withdrawal threshold or latency compared to vehicle-treated animals indicated analgesic efficacy.

# Clinical Trial for Post-Operative Dental Pain (NCT00659490)

This study evaluated the analgesic efficacy of a single dose of **AZD1940** in a real-world acute pain setting.[4][7][8]

- Study Design: A randomized, double-blind, placebo-controlled study.[4]
- Participants: 151 patients undergoing surgical removal of an impacted lower third molar.[4]
- Intervention: Patients received a single oral dose of 800 μg AZD1940, 500 mg naproxen (active comparator), or placebo 1.5 hours before surgery.[4]
- Efficacy Assessment: Post-operative pain intensity was assessed using a 100-mm Visual Analogue Scale (VAS) at multiple time points over 8 hours. The primary endpoint was the time-weighted sum of the pain intensity scores from 0 to 8 hours (Pain VAS AUC0-8h).[8]
- Safety Assessment: Adverse events were monitored throughout the study. Subjective CNS
  effects were assessed using the Visual Analogue Mood Scale (VAMS).[2][7]

# Visualizing the Disconnect: Pathways and Workflows

#### **AZD1940's Intended Mechanism of Action**

The following diagram illustrates the proposed signaling pathway for **AZD1940**'s analgesic effect based on preclinical data.



Click to download full resolution via product page

Caption: Intended peripheral mechanism of AZD1940.

#### **Preclinical to Clinical Translation Workflow**

The disparity between preclinical and clinical outcomes highlights a common challenge in drug development. The following workflow illustrates the ideal versus the actual trajectory of **AZD1940**.





Click to download full resolution via product page

Caption: AZD1940's drug development pathway.







In conclusion, the case of **AZD1940** serves as a critical reminder of the complexities of translating preclinical findings to clinical success. While the compound showed clear analgesic effects in animal models through peripheral cannabinoid receptor activation, it failed to replicate these effects in humans and instead produced centrally mediated side effects. This discrepancy underscores the importance of refining animal models to be more predictive of human responses and the need for careful dose-ranging studies to fully characterize the pharmacokinetic and pharmacodynamic profiles of new chemical entities in early clinical development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Evaluation of the analgesic efficacy of AZD1940, a novel cannabinoid agonist, on postoperative pain after lower third molar surgical removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the analgesic efficacy and psychoactive effects of AZD1940, a novel peripherally acting cannabinoid agonist, in human capsaicin-induced pain and hyperalgesia PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective modulation of the cannabinoid type 1 (CB1) receptor as an emerging platform for the treatment of neuropathic pain PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Study to investigate the analgesic efficacy of a single dose of AZD1940 [astrazenecaclinicaltrials.com]
- To cite this document: BenchChem. [AZD1940: A Comparative Analysis of Preclinical Promise and Clinical Discontinuation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665937#preclinical-vs-clinical-outcomes-of-azd1940]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com